molecular formula C16H10O6 B1267894 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione CAS No. 4720-66-5

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione

Cat. No.: B1267894
CAS No.: 4720-66-5
M. Wt: 298.25 g/mol
InChI Key: IUBVHENRQMZUQG-UHFFFAOYSA-N
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Description

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione is an organic compound with the molecular formula C16H10O6 It is characterized by the presence of two 1,3-benzodioxole groups attached to an ethane-1,2-dione core

Scientific Research Applications

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with appropriate reagents to form the desired product. The reaction typically requires specific conditions such as controlled temperature, pressure, and the use of catalysts to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzodioxole groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other biomolecules to modulate their activity.

    Pathways: Influencing biochemical pathways involved in cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione can be compared with other similar compounds, such as:

    1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-diol: This compound has a similar structure but contains hydroxyl groups instead of carbonyl groups.

    1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone: This compound features a hydroxyl group attached to the ethane-1,2-dione core.

    1,2-Bis(1,3-benzodioxol-5-yl)ethane: This compound lacks the carbonyl groups present in this compound.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,2-bis(1,3-benzodioxol-5-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVHENRQMZUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280402
Record name 1,2-bis(1,3-benzodioxol-5-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-66-5
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4720-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 16718
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-bis(1,3-benzodioxol-5-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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